molecular formula C10H8Br2O4 B2473356 Dimethyl 4,5-dibromophthalate CAS No. 859299-66-4

Dimethyl 4,5-dibromophthalate

Cat. No.: B2473356
CAS No.: 859299-66-4
M. Wt: 351.978
InChI Key: IYUAQOPKHCZEKX-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dibromophthalate is an organic compound with the molecular formula C10H8Br2O4. It is a derivative of phthalic acid, where two bromine atoms are substituted at the 4 and 5 positions, and the carboxylic acid groups are esterified with methanol. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4,5-dibromophthalate can be synthesized through the esterification of 4,5-dibromophthalic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The process is as follows:

    Starting Material: 4,5-dibromophthalic acid.

    Reagent: Methanol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: The mixture is refluxed for several hours, followed by purification through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4,5-dibromophthalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form the corresponding dibromo alcohol.

    Oxidation: It can be oxidized to form dibromo phthalic anhydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted phthalates with various functional groups.

    Reduction: The major product is 4,5-dibromo-1,2-benzenedimethanol.

    Oxidation: The major product is 4,5-dibromophthalic anhydride.

Scientific Research Applications

Dimethyl 4,5-dibromophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 4,5-dibromophthalate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the ester groups and subsequent formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Dimethyl 4,5-dibromophthalate can be compared with other similar compounds such as:

  • Dimethyl 3,4-dibromophthalate
  • Dimethyl 2,3-dibromophthalate
  • Dimethyl 4,5-dichlorophthalate

Uniqueness:

  • Bromine Substitution: The presence of bromine atoms at the 4 and 5 positions makes it more reactive compared to its chlorinated counterparts.
  • Reactivity: The bromine atoms enhance its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 4,5-dibromobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUAQOPKHCZEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334084
Record name Dimethyl 4,5-dibromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859299-66-4
Record name Dimethyl 4,5-dibromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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